molecular formula C13H12N2OS B3060135 (2-Hydroxy-4-phenylphenyl)thiourea CAS No. 1820608-16-9

(2-Hydroxy-4-phenylphenyl)thiourea

Cat. No.: B3060135
CAS No.: 1820608-16-9
M. Wt: 244.31
InChI Key: PMNKTFHNBWMUDO-UHFFFAOYSA-N
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Description

Thioureas and their derivatives are organosulfur compounds having applications in numerous fields such as organic synthesis and pharmaceutical industries . They are structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . The term “thioureas

Scientific Research Applications

Photoluminescence and Analytical Application

(2-Hydroxy-4-phenylphenyl)thiourea derivatives demonstrate notable photoluminescence properties, useful in analytical chemistry. For instance, 1-(2-Hydroxyphenyl)thiourea exhibits fluorescence quenching in the presence of chromium(VI) ions, which is leveraged for determining chromium(VI) concentration in analytical applications. The substance undergoes slow autooxidation, forming a disulfide compound, and the rate of disulfide formation increases in the presence of chromium(VI) ions, resulting in fluorescence quenching. This characteristic has been experimentally confirmed and is crucial for analytical applications like determining chromium(VI) concentrations (Sunil & Rao, 2015).

Structural and Molecular Interaction Studies

These compounds have been studied for their structural properties and molecular interactions. For example, in one compound, the thiourea unit and adjacent rings exhibit specific angular orientations, and an intramolecular N—H⋯O hydrogen bond is observed. This highlights the molecule's conformational aspects and interaction capabilities, relevant in fields like crystallography and molecular design (Maharramov et al., 2011).

Corrosion Inhibition

Certain derivatives of this compound, specifically thiourea functionalized glucosamine derivatives, have been synthesized and applied as eco-friendly corrosion inhibitors for metals like mild steel in acidic solutions. Their inhibitory performance has been validated through various methods, indicating their potential in industrial applications to protect metals from corrosion (Zhang et al., 2020).

Biochemical Analysis

Biochemical Properties

The biochemical properties of (2-Hydroxy-4-phenylphenyl)thiourea are not fully understood yet. It is known that thiourea and its derivatives, which this compound is a part of, have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is believed that the biological activity of thiourea derivatives is due to oxidation at sulfur followed by reactions in which the sulfur moiety is separated from the rest of the molecule

Properties

IUPAC Name

(2-hydroxy-4-phenylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c14-13(17)15-11-7-6-10(8-12(11)16)9-4-2-1-3-5-9/h1-8,16H,(H3,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNKTFHNBWMUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)NC(=S)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901259778
Record name Thiourea, N-(3-hydroxy[1,1′-biphenyl]-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820608-16-9
Record name Thiourea, N-(3-hydroxy[1,1′-biphenyl]-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820608-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiourea, N-(3-hydroxy[1,1′-biphenyl]-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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